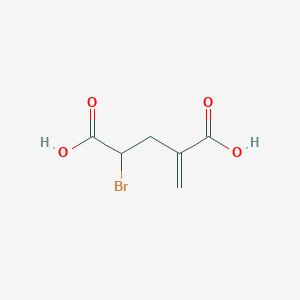
2-Bromo-4-methylidenepentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methylidenepentanedioic acid is an organic compound with the molecular formula C6H7BrO4. It is a derivative of pentanedioic acid, featuring a bromine atom and a methylene group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylidenepentanedioic acid typically involves the bromination of 4-methylidenepentanedioic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methylidenepentanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or primary amines in aqueous or alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-4-methylidenepentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methylidenepentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpentanoic acid: Similar structure but lacks the methylene group.
4-Methylidenepentanedioic acid: Similar structure but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Contains a bromine atom and a methyl group but differs in the overall structure.
Uniqueness
2-Bromo-4-methylidenepentanedioic acid is unique due to the presence of both a bromine atom and a methylene group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Propiedades
Número CAS |
60239-17-0 |
|---|---|
Fórmula molecular |
C6H7BrO4 |
Peso molecular |
223.02 g/mol |
Nombre IUPAC |
2-bromo-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H7BrO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
BPMMACGQQFKBOC-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(C(=O)O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




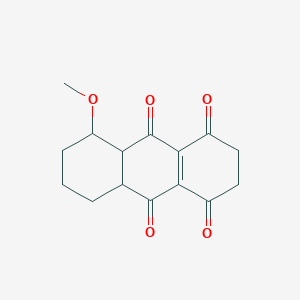
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
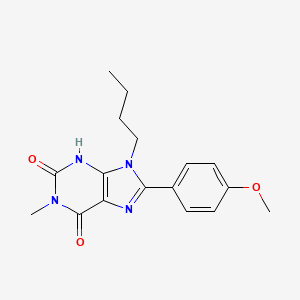
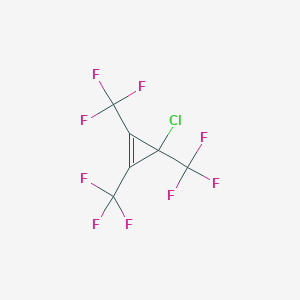
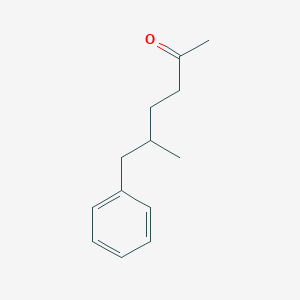
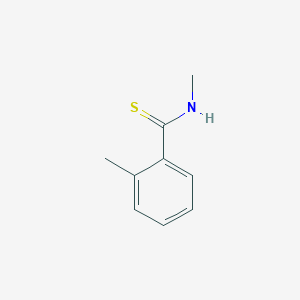
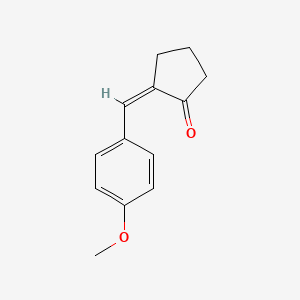
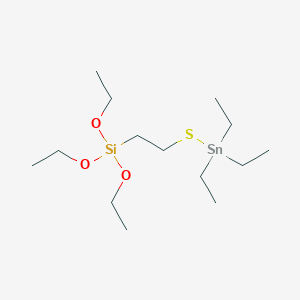
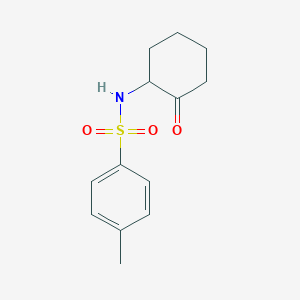
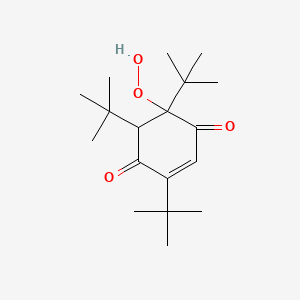

![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
